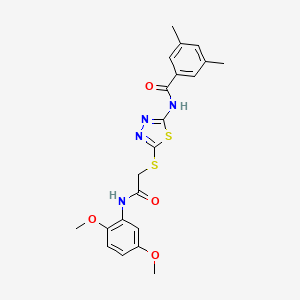

![molecular formula C17H10ClNO3 B2457766 1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879450-91-6](/img/structure/B2457766.png)

1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a type of diketopyrrolopyrrole (DPP) dye . DPP dyes are known for their excellent fastness to organic solvents and weather-fastness, as well as good coloristic and fastness properties . They also show good hiding power and high tinctorial strength .

Synthesis Analysis

Pyrrolo[3,4-c]pyrrole-1,3-dione (1,3-DPP) has been used as a building block to construct copolymers with a quaterthiophene unit . The resulting conjugated polymers showed rather high LUMO (the lowest unoccupied molecular orbital) levels .Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecule lies across an inversion center . The dihedral angle between the benzene ring and the pyrrole ring in the unique part of the molecule is 11.1 (2) .Chemical Reactions Analysis

The incorporation of electron-withdrawing substituents such as ester, amide, and imide groups instead of hydrogen into the pyrrole backbone of the polymers increased the band gaps significantly and reduced the highest occupied/lowest unoccupied molecular orbital (HOMO/LUMO) energy levels .Physical And Chemical Properties Analysis

The compound exhibits a tetramorphic system with thermosalient effects during thermal phase transitions . Two polymorphs, the red and orange forms, were obtained using liquid–liquid and liquid–gas diffusion . The other two polymorphs, the vermilion and deep red forms, were obtained by a thermal phase transition from the red and orange forms, respectively .Aplicaciones Científicas De Investigación

Therapeutic Applications

Pyrrole subunits, which are part of the structure of “1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione”, have diverse applications in therapeutically active compounds . These include fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

Organic Thin Film Transistors

This compound has been used as a building block to construct copolymers with a quaterthiophene unit . These polymers exhibited promising p-channel charge transport performance with hole mobility up to 0.013 cm^2 V^−1 s^−1 in organic thin film transistors .

Opto-Electrical Studies

Incorporation of electron withdrawing substituents such as ester, amide and imide groups instead of hydrogen into the pyrrole backbone of the polymers increased the band gaps significantly . This also reduced the highest occupied/lowest unoccupied molecular orbital (HOMO/LUMO) energy levels .

Regulatory Process

The compound “1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is regulated under the European Chemicals Agency (ECHA) . It has a specific EC (European Community) Number and CAS (Chemical Abstract Service) registry number .

Mecanismo De Acción

Direcciones Futuras

The discovery of a tetramorphic system in this DPP dye, with thermosalient effects during thermal phase transitions, opens up new possibilities for research and applications . The packing effect caused by the difference in the arrangement of neighboring molecules was found to play an important role in the occurrence of the observed polymorphism . This could lead to further studies on the control of polymorphism in DPP dyes and their applications.

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClNO3/c18-10-7-5-9(6-8-10)14-13-15(20)11-3-1-2-4-12(11)22-16(13)17(21)19-14/h1-8,14H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUGJQWMJVSRKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)NC3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2457685.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2457686.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2457688.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide](/img/structure/B2457689.png)

![2-Methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2457695.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2457702.png)